molecular formula C23H22N2O4S B11360678 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11360678
M. Wt: 422.5 g/mol
InChI Key: YXGRWZNKAWQXDS-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 9-ethyl-6H-dibenzo[c,e][1,2]thiazine and 2-methoxyphenylacetic acid. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives, such as:

  • 9-ethyl-6H-dibenzo[c,e][1,2]thiazine
  • 2-methoxyphenylacetic acid derivatives

Uniqueness

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22N2O4S/c1-3-16-12-13-20-18(14-16)17-8-4-7-11-22(17)30(27,28)25(20)15-23(26)24-19-9-5-6-10-21(19)29-2/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

YXGRWZNKAWQXDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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